molecular formula C18H15Cl2N5O5S3 B1668821 Cefazedone CAS No. 56187-47-4

Cefazedone

Cat. No.: B1668821
CAS No.: 56187-47-4
M. Wt: 548.4 g/mol
InChI Key: VTLCNEGVSVJLDN-MLGOLLRUSA-N
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Description

Cefazedone is a first-generation cephalosporin antibiotic. It is a semisynthetic compound with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The chemical formula of this compound is C18H15Cl2N5O5S3, and it has a molar mass of 548.43 g/mol . This antibiotic is primarily used to treat bacterial infections by inhibiting bacterial cell wall synthesis.

Biochemical Analysis

Biochemical Properties

Cefazedone interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains, crucial components of the bacterial cell wall .

Cellular Effects

This compound exerts its bactericidal effects by inhibiting cell wall synthesis in bacteria . It binds to PBPs located inside the bacterial cell wall, leading to the weakening of the cell wall and ultimately causing the bacterial cell to lyse or burst due to osmotic pressure .

Molecular Mechanism

The mechanism of action of this compound involves binding to and inactivating PBPs located on the inner membrane of the bacterial cell wall . This interaction disrupts the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall, leading to cell lysis .

Temporal Effects in Laboratory Settings

This suggests that laboratory monitoring may not be necessary until patients have received at least 2 to 3 weeks of this compound .

Metabolic Pathways

Like other cephalosporins, it is likely to be involved in the metabolism of endogenous and exogenous substances .

Transport and Distribution

It is known that the dose and timing of administration are major determinants in any possible interaction of similar cephalosporins .

Subcellular Localization

It is known to bind to PBPs located on the inner membrane of the bacterial cell wall , suggesting that it localizes to the bacterial cell wall where it exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefazedone involves multiple steps. One common method starts with 7-aminocephalosporanic acid (7-ACA) and 3,5-dichloropyridine acetic acid. These react in the presence of an anhydrating agent to form an intermediate product. This intermediate then reacts with 2-mercapto-5-methyl-1,3,4-thiadiazole under nitrogen protection at temperatures between 50 to 90 degrees Celsius. The resulting mixture is purified, and the pH is adjusted to 1-3 using an inorganic acid to precipitate this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often converted to its sodium salt form for better solubility and stability .

Chemical Reactions Analysis

Types of Reactions

Cefazedone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing groups in the molecule.

    Reduction: Reduction reactions can affect the nitro groups present in the structure.

    Substitution: Substitution reactions can occur at the chlorine atoms or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or hydroxylamines .

Scientific Research Applications

Cefazedone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Cefazedone is similar to other first-generation cephalosporins such as:

Uniqueness

Compared to these compounds, this compound has unique structural features, such as the presence of a thiadiazole ring and dichloropyridine acetic acid moiety. These structural differences contribute to its specific spectrum of activity and pharmacokinetic properties .

Properties

IUPAC Name

(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O5S3/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30)/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLCNEGVSVJLDN-MLGOLLRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63521-15-3 (mono-hydrochloride salt)
Record name Cefazedone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50204733
Record name Cefazedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56187-47-4
Record name Cefazedone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56187-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefazedone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefazedone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefazedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFAZEDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y86X0D799
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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